Butyl 6-methylpyridine-2-carboxylate
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Overview
Description
Butyl 6-methylpyridine-2-carboxylate is an organic compound with the molecular formula C11H15NO2. It is a derivative of pyridine, specifically a butyl ester of 6-methylpyridine-2-carboxylic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 6-methylpyridine-2-carboxylate typically involves the esterification of 6-methylpyridine-2-carboxylic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
6-methylpyridine-2-carboxylic acid+butanolacid catalystbutyl 6-methylpyridine-2-carboxylate+water
Industrial Production Methods
In an industrial setting, the esterification process can be carried out in large reactors with continuous removal of water to drive the reaction to completion. The use of azeotropic distillation or molecular sieves can help in the efficient removal of water.
Chemical Reactions Analysis
Types of Reactions
Butyl 6-methylpyridine-2-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine.
Major Products
Hydrolysis: 6-methylpyridine-2-carboxylic acid and butanol.
Reduction: Butyl 6-methylpyridine-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Butyl 6-methylpyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of butyl 6-methylpyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ester group can be hydrolyzed to release the active acid form, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
6-methylpyridine-2-carboxylic acid: The parent acid of butyl 6-methylpyridine-2-carboxylate.
Ethyl 6-methylpyridine-2-carboxylate: An ester with a shorter alkyl chain.
Methyl 6-methylpyridine-2-carboxylate: An ester with an even shorter alkyl chain.
Uniqueness
This compound is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to other esters of 6-methylpyridine-2-carboxylic acid. The butyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.
Properties
CAS No. |
39640-52-3 |
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Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
butyl 6-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-3-4-8-14-11(13)10-7-5-6-9(2)12-10/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
JHBFXWFPYWWMKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC(=N1)C |
Origin of Product |
United States |
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